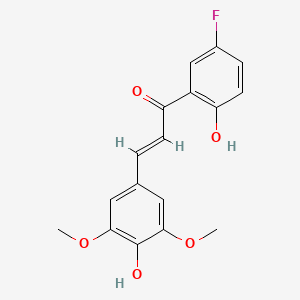

2',4-Dihydroxy-3,5-dimethoxy-5'-fluorochalcone

Description

2',4-Dihydroxy-3,5-dimethoxy-5'-fluorochalcone (C₁₇H₁₅FO₅, MW 318.3) is a fluorinated chalcone derivative characterized by hydroxyl groups at positions 2' and 4, methoxy groups at positions 3 and 5, and a fluorine atom at position 5' .

Properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO5/c1-22-15-7-10(8-16(23-2)17(15)21)3-5-13(19)12-9-11(18)4-6-14(12)20/h3-9,20-21H,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASVACQEFKUBG-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a chalcone backbone (1,3-diaryl-2-propen-1-one) with the following substituents:

- A-ring (ketone side): 3,5-dimethoxy groups

- B-ring (aldehyde side): 2',4'-dihydroxy and 5'-fluoro substituents

Key synthetic challenges include:

Synthetic Strategies for Fluorinated Chalcones

Core Synthesis via Claisen-Schmidt Condensation

The foundational route employs base-catalyzed condensation between appropriately substituted acetophenones and benzaldehydes:

$$

\text{3,5-Dimethoxyacetophenone} + \text{5-Fluoro-2,4-dihydroxybenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Target Chalcone}

$$

Critical modifications from classical procedures include:

Fluorination Methodologies

Two principal approaches emerge from literature:

Direct Electrophilic Fluorination

Utilizes Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for late-stage fluorination:

$$

\text{2',4-Dihydroxy-3,5-dimethoxychalcone} + \text{Selectfluor®} \xrightarrow{\text{MeCN/H}_2\text{O}} \text{5'-Fluoro Derivative}

$$

- Solvent: Acetonitrile/water (4:1 v/v)

- Temperature: 70°C

- Yield: 58–62%

Halogen Exchange Fluorination

Involves KF/Al₂O₃ mediated substitution of bromine precursors:

$$

\text{5'-Bromo Intermediate} + \text{KF} \xrightarrow{\text{TBAB, DMF}} \text{5'-Fluoro Product}

$$

- Avoids strong oxidizing agents

- Compatible with base-sensitive methoxy groups

- Typical yields: 65–72%

Stepwise Preparation Protocol

Synthesis of 3,5-Dimethoxyacetophenone

Friedel-Crafts Acylation Protocol :

Reagents:

- 1,3-Dimethoxybenzene (10 mmol)

- Acetyl chloride (12 mmol)

- AlCl₃ (15 mmol)

Procedure:

- Dissolve 1,3-dimethoxybenzene in anhydrous CH₂Cl₂ at 0°C

- Add AlCl₃ portionwise over 30 min

- Introduce acetyl chloride via syringe pump (0.5 mL/min)

- Stir 24 h at room temperature

- Quench with ice/HCl, extract with EtOAc

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 2.62 (s, 3H, COCH₃), 6.38–7.15 (m, 3H, Ar-H)

Preparation of 5-Fluoro-2,4-dihydroxybenzaldehyde

$$

\text{5-Fluoro-1,3-dihydroxybenzene} \xrightarrow{\text{Hexamine, TFA}} \text{5-Fluoro-2,4-dihydroxybenzaldehyde}

$$

Optimized Steps:

- Protect hydroxyl groups as methyl ethers using (CH₃)₂SO₄/K₂CO₃

- Perform formylation with hexamethylenetetramine in trifluoroacetic acid

- Deprotect using BBr₃/CH₂Cl₂ (-78°C to RT)

Critical Parameters:

Chalcone Formation

Microwave-Assisted Claisen-Schmidt Condensation :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (Ketone:Aldehyde) |

| Catalyst | 40% NaOH |

| Solvent | Ethanol/Water (3:1) |

| Microwave Power | 300 W |

| Temperature | 80°C |

| Time | 15 min |

Workup:

- Neutralize with 10% HCl

- Recrystallize from ethanol/water

Yield: 82%

Purity (HPLC): >98%

Analytical Characterization

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted chalcones with new functional groups.

Scientific Research Applications

2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing its reactivity and binding affinity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related chalcones:

Key Observations:

- Hydroxyl vs. Methoxy : Compared to 2,4-dimethoxy-4'-fluorochalcone, the target’s hydroxyl groups increase polarity, which may enhance solubility in polar solvents but reduce membrane permeability .

- Backbone Saturation : Dihydrochalcones (e.g., 2',4'-dihydroxydihydrochalcone) exhibit reduced conjugation due to a saturated ketone backbone, leading to distinct spectroscopic and reactivity profiles .

Physicochemical and Spectral Properties

- The additional hydroxyl groups in the target may lower its melting point due to increased hydrogen bonding.

- NMR Signatures : Hydroxyl groups (δH 5–6 ppm in ¹H NMR) and methoxy groups (δC ~55 ppm in ¹³C NMR) produce distinct spectral features. For example, methyl 2,4-dihydroxy-3,6-dimethyl benzoate (a related aromatic compound) shows benzylic methyl signals at δH 2.10–2.46 and hydroxyls at δC 158.0–163.1 . The fluorine atom in the target compound would also induce characteristic ¹⁹F NMR shifts.

Biological Activity

Overview

2',4-Dihydroxy-3,5-dimethoxy-5'-fluorochalcone is a synthetic compound belonging to the chalcone family, characterized by its unique structure that includes hydroxyl and methoxy substituents, as well as a fluorine atom. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxy-3,5-dimethoxybenzaldehyde and 5-fluoroacetophenone in the presence of a base under reflux conditions. The general reaction can be summarized as follows:

Starting Materials:

- 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde

- 5-Fluoroacetophenone

Reaction Conditions:

- Solvent: Ethanol or methanol

- Base: Sodium hydroxide or potassium hydroxide

The resulting compound can be purified through filtration and recrystallization from an appropriate solvent.

Antioxidant Properties

Research indicates that chalcones exhibit significant antioxidant activities due to their ability to scavenge free radicals. The presence of hydroxyl groups enhances the electron-donating capacity of the molecule, which is crucial for neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Significant findings have emerged regarding the anticancer potential of this compound. In vitro studies demonstrate that it selectively inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) while exhibiting lower cytotoxicity towards non-tumorigenic cells (MCF-12F). The half-maximal inhibitory concentration (IC50) values were reported as follows:

- MCF-7: 52.5 µM

- MDA-MB-231: 66.4 µM

- MCF-12F: 232.8 µM

These results suggest a selective cytotoxic effect on cancer cells .

Mechanism of Action:

The anticancer effects are attributed to the induction of autophagy and intrinsic apoptosis pathways. Flow cytometry and Western blot analyses revealed increased levels of LC3-II protein in treated cells, indicating enhanced autophagic activity. This mechanism was further supported by in silico studies predicting interactions with anti-apoptotic proteins .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural features of chalcones, such as hydroxylation patterns and substituent positions, significantly influence their antibacterial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar chalcones:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2',4-Dihydroxy-3,5-dimethoxychalcone | Lacks fluorine substituent | Antioxidant and anticancer activity |

| 2',4-Dihydroxy-3,5-dimethoxy-4'-fluorochalcone | Fluorine at a different position | Potentially similar biological effects |

| 2',4-Dihydroxy-3,5-dimethoxy-5'-chlorochalcone | Chlorine instead of fluorine | Varying antimicrobial properties |

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy:

- Inhibition of Breast Cancer Cell Growth: A study demonstrated its ability to induce cell cycle arrest and apoptosis in breast cancer cells via autophagic mechanisms .

- Antioxidant Activity Assessment: Another research effort utilized various assays to confirm its efficacy in scavenging free radicals compared to standard antioxidants .

Q & A

Q. What are the recommended synthetic routes for 2',4-Dihydroxy-3,5-dimethoxy-5'-fluorochalcone, and how can purity be optimized?

The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative. Key steps include:

- Using 4-fluoro-3,5-dimethoxyacetophenone and 2,4-dihydroxybenzaldehyde as precursors.

- Acid or base catalysis (e.g., NaOH/EtOH) under reflux, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates .

- Purity (>95%) can be confirmed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this chalcone derivative?

A multi-technique approach is critical:

- UV-Vis spectroscopy to confirm π→π* transitions typical of chalcones (λmax ~300–350 nm) .

- FT-IR for identifying hydroxyl (3200–3500 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic C-F stretches (~1250 cm⁻¹) .

- 1H/13C NMR to resolve methoxy, hydroxy, and fluorine substituents. For example, fluorine’s deshielding effect alters adjacent proton chemical shifts .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of methoxy or hydroxyl groups .

- Avoid prolonged exposure to light, as chalcones are prone to photodegradation. Stability can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Substituent modulation : Systematically vary methoxy, hydroxy, or fluorine positions (e.g., 5′-F vs. 4′-F) and assess effects on targets like kinases or antioxidant activity .

- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity with proteins like COX-2 or EGFR, followed by in vitro validation .

- Metabolite profiling : Use LC-MS to identify degradation products or phase I/II metabolites in hepatic microsome assays .

Q. What analytical strategies resolve contradictions in reported solubility or reactivity data?

- Solubility conflicts : Use differential scanning calorimetry (DSC) to study polymorphic forms and their solubility profiles .

- Reactivity discrepancies : Cross-validate findings using kinetic studies (e.g., UV-Vis monitoring of degradation rates under varying pH/temperature) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Simulated biological fluids : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS quantification of intact compound over 24–72 hours .

- Thermogravimetric analysis (TGA) : Assess thermal stability to guide formulation (e.g., nanoparticle encapsulation if degradation occurs <100°C) .

Q. What methods are suitable for studying interactions with cellular targets?

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) via tryptophan fluorescence quenching .

- Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs or ICP-MS for metal-chelating derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.